1,3-Benzenediol, 2-methyl-5-(8-tridecenyl)-, (Z)-
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Overview
Description
Ardisin is a Topoisomerase I and II enzyme inhibitor. Ardisin may have antioxidant effects.
Scientific Research Applications
Pyrocatechol Contact Allergy
Pyrocatechol, closely related to 1,3-benzenediol, has been used in various applications, including dye preparation, medicine, photography, rubber, ink, oxygen removal, and antioxidant production. However, it is less commonly reported as a contact allergen compared to its isomeric benzenediols (Andersen & Carisen, 1988).
Synthesis Under Microwave Irradiation
1,3-benzenediol has been used as a raw material for synthesizing 7-hydroxy-4-methyl coumarin under microwave irradiation, achieving a high yield of 87.5%. This process demonstrates the potential of 1,3-benzenediol in organic synthesis (Liu, Li, Yang, & Jiang, 2013).
Anaerobic Metabolism in Bacteria
Research shows that 1,3-benzenediol undergoes specific enzymatic decarboxylation in anaerobic bacteria. This includes reduction to non-aromatic compounds, highlighting its role in bacterial metabolism (Kluge, Tschech, & Fuchs, 1990).
Antibacterial Properties
Compounds structurally similar to 1,3-benzenediol have been isolated from marine algae and demonstrated significant antibacterial activity, suggesting the potential of related compounds in antibacterial applications (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).
Impact on Supramolecular Framework Construction
Derivatives of 1,3-benzenedicarboxylic acid have been explored to understand their influence on the construction of supramolecular assemblies. This research sheds light on the role of 1,3-benzenediol derivatives in the design of complex molecular structures (Liu, Li, Liu, Wang, Li, Ren, & Lang, 2010).
Properties
CAS No. |
72629-62-0 |
---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
2-methyl-5-[(Z)-tridec-8-enyl]benzene-1,3-diol |
InChI |
InChI=1S/C20H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-15-19(21)17(2)20(22)16-18/h6-7,15-16,21-22H,3-5,8-14H2,1-2H3/b7-6- |
InChI Key |
AAFWHAONVYRTMW-SREVYHEPSA-N |
Isomeric SMILES |
CCCC/C=C\CCCCCCCC1=CC(=C(C(=C1)O)C)O |
SMILES |
CCCCC=CCCCCCCCC1=CC(=C(C(=C1)O)C)O |
Canonical SMILES |
CCCCC=CCCCCCCCC1=CC(=C(C(=C1)O)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ardisin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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